![molecular formula C6H4BrN3 B1290378 7-Bromo[1,2,4]triazolo[4,3-a]pyridine CAS No. 832735-60-1](/img/structure/B1290378.png)

7-Bromo[1,2,4]triazolo[4,3-a]pyridine

Vue d'ensemble

Description

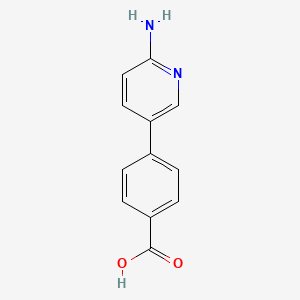

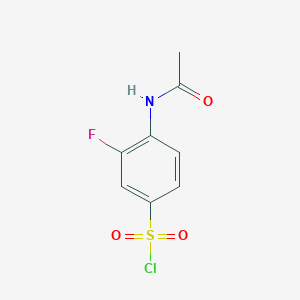

7-Bromo[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular formula C6H4BrN3. It has a molecular weight of 198.02 g/mol . The compound is solid at room temperature and is stored under an inert atmosphere .

Molecular Structure Analysis

The InChI code for 7-Bromo[1,2,4]triazolo[4,3-a]pyridine is 1S/C6H4BrN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H . This indicates that the compound contains a bromine atom attached to a triazolopyridine ring. More detailed structural analysis would require advanced techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

7-Bromo[1,2,4]triazolo[4,3-a]pyridine has a molecular weight of 198.02 g/mol and a topological polar surface area of 30.2 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The compound is solid at room temperature .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is an actively pursued area of research . [1,2,4]Triazolo[1,5-a]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors .

Treatment of Cardiovascular Disorders

These types of compounds are utilized in the treatment of cardiovascular disorders . The specific role of “7-Bromo[1,2,4]triazolo[4,3-a]pyridine” in this context would need further research.

Treatment of Type 2 Diabetes

Compounds of this type have also been used in the treatment of type 2 diabetes . The exact mechanism of action and effectiveness of “7-Bromo[1,2,4]triazolo[4,3-a]pyridine” in this application would require additional study.

Treatment of Hyperproliferative Disorders

[1,2,4]Triazolo[1,5-a]pyridine compounds have been used in the treatment of hyperproliferative disorders . Further research would be needed to determine the specific role of “7-Bromo[1,2,4]triazolo[4,3-a]pyridine” in this context.

Material Sciences

These compounds have various applications in the material sciences fields as well . The specific applications of “7-Bromo[1,2,4]triazolo[4,3-a]pyridine” in material sciences would need to be explored further.

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Orientations Futures

Triazolopyridines, including 7-Bromo[1,2,4]triazolo[4,3-a]pyridine, have a broad range of potential therapeutic applications. They have shown promise as inhibitors of the PD-1/PD-L1 interaction, a target for cancer immunotherapy . Future research could explore the potential of 7-Bromo[1,2,4]triazolo[4,3-a]pyridine and related compounds in this and other therapeutic areas.

Propriétés

IUPAC Name |

7-bromo-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEILNJRIPGRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630738 | |

| Record name | 7-Bromo[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-[1,2,4]triazolo[4,3-a]pyridine | |

CAS RN |

832735-60-1 | |

| Record name | 7-Bromo[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)

![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)

![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)